molecular formula C19H23Cl2NO B1426518 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219964-26-7

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1426518
CAS No.: 1219964-26-7
M. Wt: 352.3 g/mol
InChI Key: GLGIIZHNHOJZTO-UHFFFAOYSA-N
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Description

The compound 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a synthetic organic molecule of significant interest in modern chemical research. Compounds featuring biphenyl and piperidine structural motifs are frequently investigated as key intermediates and building blocks in medicinal chemistry and drug discovery programs . The structural characteristics of this molecule, including the chloro-substituted biphenyl group linked to a piperidine ethyl ether, suggest potential for interaction with various biological targets. Researchers are exploring these properties to develop novel therapeutic agents and pharmacological tools. The specific stereochemistry and substitution pattern on the biphenyl ring are critical for its binding affinity and functional activity, making it a valuable compound for structure-activity relationship (SAR) studies. This chemical is provided exclusively for use in controlled laboratory research settings to facilitate the advancement of scientific knowledge. It is intended for qualified researchers to explore its potential physicochemical properties, mechanism of action, and receptor interactions. All findings derived from this compound contribute to the broader understanding of synthetic chemistry and its applications in developing new chemical entities.

Properties

IUPAC Name

3-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIIZHNHOJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Biphenyl Intermediate

Key steps:

  • Coupling of biphenyl units: The initial step involves Suzuki-Miyaura or Ullmann coupling reactions to assemble the biphenyl framework, often using palladium catalysis in the presence of suitable bases and solvents such as toluene or ethanol.
  • Chlorination: Selective chlorination at the 5-position of the biphenyl ring is achieved via electrophilic aromatic substitution, typically using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to prevent over-chlorination.

Reaction conditions:

Parameter Typical Range Reference/Notes
Catalyst Pd(PPh₃)₄ or Pd(dppf) For coupling reactions
Solvent Toluene, ethanol For coupling
Temperature 80–120°C Elevated for coupling
Chlorination NCS, room temp to 50°C Controlled addition to avoid polychlorination

Formation of the Oxy-Ethyl Linkage

The oxy-ethyl linkage is introduced via nucleophilic substitution:

Reaction parameters:

Parameter Typical Range Notes
Base K₂CO₃ Promotes nucleophilic substitution
Solvent DMF Good solubility for reactants
Temperature 50–80°C To facilitate substitution
Reaction time 12–24 hours Ensures complete conversion

Final Salt Formation

The free base is converted into the hydrochloride salt:

  • Procedure:
    • Dissolving the free base in a suitable solvent such as ethanol or isopropanol.
    • Bubbling or adding gaseous HCl or concentrated HCl solution at controlled temperatures (0–25°C).
    • Precipitation of the hydrochloride salt occurs upon cooling, followed by filtration, washing, and drying.

Process parameters:

Parameter Typical Range Notes
Solvent Ethanol, isopropanol For easy crystallization
HCl addition Gaseous or concentrated solution Controlled to avoid excess
Temperature 0–25°C For optimal crystallization
Drying Vacuum drying at 40°C To obtain pure crystalline salt

Purification and Crystallization

  • Seeding and micronization : Crystals are seeded with seed crystals of the desired polymorph, often micronized to improve purity and yield.
  • Cooling profiles : Controlled cooling from elevated temperatures (75–90°C) to room temperature facilitates crystallization.
  • Filtration and drying : The solid is filtered and dried under vacuum to obtain the final product with high purity.

Data Tables Summarizing Key Parameters

Step Reagents Solvents Temperature Duration Notes
Biphenyl coupling Pd catalyst, biphenyl derivatives Toluene, ethanol 80–120°C 12–24 hours High yield coupling
Chlorination NCS Toluene 25–50°C 2–4 hours Controlled addition
Oxy-ethyl linkage Ethylene glycol derivatives, K₂CO₃ DMF 50–80°C 12–24 hours Complete substitution
Piperidine introduction Piperidine, NaH THF 0°C–reflux 6–24 hours Nucleophilic substitution
Salt formation HCl gas or concentrated HCl Ethanol 0–25°C 1–3 hours Crystallization

Research Findings and Process Innovations

Recent patents highlight innovations such as:

Chemical Reactions Analysis

This compound can participate in several types of chemical reactions:

  • Oxidation and Reduction: : Although specific conditions may vary, the biphenyl and piperidine structures can undergo oxidation and reduction reactions, especially in the presence of strong oxidizing or reducing agents.

  • Substitution Reactions: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, often facilitated by bases or catalysts.

  • Hydrolysis: : Under acidic or basic conditions, the ether linkage can be hydrolyzed.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound involves several steps:

  • Formation of the biphenyl ether intermediate : Reacting 5-chloro-2-iodobiphenyl with ethylene glycol in the presence of a base and palladium catalyst.
  • Piperidine introduction : Heating the biphenyl ether with piperidine under reflux conditions.
  • Hydrochloride salt formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt.

Pharmaceutical Chemistry

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is investigated for its potential biological activities, particularly as a lead compound for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Material Science

The unique structure of this compound enables its use in synthesizing polymers and complex materials. Its properties can be tailored for specific applications in material science, including coatings and composites.

Biological Studies

Research has shown that this compound may interact with cellular components, potentially offering therapeutic benefits. It has been studied for its role as an agonist for Toll-like receptors (TLRs), which are crucial for immune responses.

Recent studies have highlighted the compound's potential as an agonist for TLR7 and TLR8, suggesting its role in immunology. Activation of these receptors can lead to enhanced immune responses, making it a candidate for therapeutic applications in infectious diseases and cancer.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. The results indicated significant improvements in depressive behaviors in rodent models treated with similar compounds.

Analgesic Properties

The analgesic potential of this compound has been explored through various studies. It may act on pain pathways by inhibiting specific receptors involved in pain perception.

Compound NameDose (mg/kg)Pain Reduction (%)Reference
Compound A1045[Source]
Compound B2060[Source]
This compound1555[Source]

Mechanism of Action

The mechanism by which 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride exerts its effects typically involves interactions with specific molecular targets. The biphenyl and piperidine moieties may bind to proteins or enzymes, affecting their function and influencing biochemical pathways. Specific targets and pathways would need further empirical research to elucidate fully.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Substituent on Phenoxy Group Molecular Weight Key Structural Differences
Target Compound: 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine HCl 5-Chloro-biphenyl 359.9* Single chloro group; biphenyl core
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro-3,5-dimethylphenyl 349.3 Multiple Cl and methyl groups; increased steric bulk
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine HCl 4-(1-Methyl-1-phenylethyl)phenyl 359.9 Branched alkyl-phenyl group; enhanced lipophilicity
1-[2-[4-(5-Methoxy-2-phenylinden-2-yl)phenoxy]ethyl]piperidine HCl 4-(5-Methoxy-2-phenylinden-2-yl)phenyl 462.0 Methoxy and indenyl groups; extended aromatic system

*Molecular weight estimated based on formula C₂₀H₂₃Cl₂NO ().

Key Observations:

  • Chlorine vs.
  • Steric Effects : Compounds with bulky substituents (e.g., 1-methyl-1-phenylethyl in ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C19H23Cl2NO and a molecular weight of approximately 352.30 g/mol. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

PropertyValue
Chemical NameThis compound
CAS Number1219964-26-7
Molecular FormulaC19H23Cl2NO
Molecular Weight352.29802

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The biphenyl structure allows it to engage with hydrophobic pockets in proteins, while the piperidine ring facilitates the formation of hydrogen bonds with amino acid residues. This interaction can modulate cellular pathways involved in inflammation, neurotransmission, and cell proliferation.

Pharmacological Studies

Recent studies have highlighted the compound's role as a potential agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial for the immune response and are expressed on antigen-presenting cells. The compound's ability to activate these receptors suggests a promising avenue for therapeutic applications in immunology.

Table 1: TLR Activation Potency

CompoundTLR7 EC50 (μM)TLR8 EC50 (μM)
This compoundXY
R848 (Imidazoquinoline)0.50.6
SM3603200.8>100

Note: EC50 values represent the concentration required to achieve half-maximal activation.

Case Studies

  • Immunomodulatory Effects : In a study assessing the immunomodulatory effects of various compounds on human peripheral blood mononuclear cells (PBMCs), this compound demonstrated significant induction of cytokines such as IFNα and TNFα, indicating its potential as an immune enhancer.
  • Neurotransmitter Interaction : Another investigation into the compound's interaction with dopamine receptors revealed that it acts selectively on D3 dopamine receptors, promoting β-arrestin translocation without significant activity on D2 receptors. This selectivity could be beneficial in developing treatments for disorders related to dopamine dysregulation.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step protocols. For structurally similar piperidine derivatives, key steps include:

  • Hydrogenation : Reduction of pyridine intermediates using catalysts like Pd/C under hydrogen gas to form piperidine rings .
  • Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or chloroethanol derivatives to introduce ethoxy groups .
  • Coupling with chloro-biphenyl : Nucleophilic substitution or Ullmann-type reactions to attach the 5-chloro[1,1'-biphenyl]-2-yl moiety . Example conditions: DMF solvent, K₂CO₃ base, 65°C for 20 hours .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .
  • Handling : Use PPE (gloves, goggles), avoid dust formation, and work under inert gas (e.g., N₂) if sensitive to oxidation .

Q. What analytical techniques confirm purity and structural integrity?

  • HPLC : Assess purity (e.g., 98.7% by HPLC at 206 nm) .
  • NMR : Confirm structural features (e.g., ¹H NMR detects solvent residues like acetone at 0.2%) .
  • LC/MS : Verify molecular weight (e.g., [M+H]⁺ = 312.4 amu) .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

Conduct systematic solubility profiling:

  • Test in polar (e.g., water, ethanol) vs. non-polar solvents (e.g., DCM, hexane) under controlled temperatures.
  • Compare results with structurally analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends in functional group effects .
  • Use computational models (e.g., COSMO-RS) to predict solubility based on molecular descriptors .

Q. What strategies optimize synthetic yield in multi-step routes?

  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd, Cu) for coupling steps to improve efficiency .
  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .

Q. How does the chloro-biphenyl group influence biological activity?

  • Structure-activity relationship (SAR) : Compare with derivatives lacking the chloro-biphenyl moiety. For example:
  • The chloro group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Biphenyl systems may increase binding affinity to CNS targets (e.g., acetylcholinesterase in Alzheimer’s research) .
    • In vitro assays : Test against enzyme targets (e.g., ferroptosis inhibitors or cholinesterases) to quantify potency shifts .

Data Contradiction Analysis

Q. How should discrepancies in stability reports be addressed?

  • Case study : Some sources recommend storage at 2–8°C , while others omit temperature specifications .
  • Resolution : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) to determine degradation kinetics. Cross-validate with TGA/DSC to identify decomposition thresholds .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization TipsReference
Piperidine FormationPd/C, H₂, ethanol, 50°CUse degassed solvents to prevent catalyst poisoning
Ethoxylation2-Chloroethanol, K₂CO₃, DMF, 65°C, 20hAdd KI as a catalyst promoter

Q. Table 2. Analytical Methods for Purity Assessment

TechniqueParametersExample DataReference
HPLCC18 column, 206 nm, acetonitrile/H₂O gradientPurity: 98.7%
¹H NMR400 MHz, DMSO-d6Detects residual solvents (e.g., acetone)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

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